Oligomycin A

Description

What is Oligomycin A?

This compound (MCH 32) is an inhibitor of ATP synthase. It blocks oxidative phosphorylation as well as all ATP-dependent functions that take place on the mitochondrial coupling membrane.

This compound hinders ATP synthase by inhibiting the proton channel (FO subunit), which is required for the oxidative phosphorylation process of ADP to ATP (energy production). The blockage of ATP synthase through this compound significantly reduces electron flow in the electron transportation chain. Still, electron flow does not stop entirely because of a process called proton leak or mitochondrial uncoupling. This procedure is due to the facilitation of diffusion of protons to mitochondrial tissue via an uncoupling protein like thermogenin, also known as UCP1.

Applications of this compound

In oxidative phosphorylation research, it is utilized to block the phosphorylation of respiration. The administration of Oligomycin to rats could cause vast amounts of lactate accumulation in the urine and blood.

This compound is used to prevent sucrose synthesizing and 14C translocations in sunflower leaves to examine antibiotic resistance and to study the carotid chemoreceptor reactions in response to O2 and CO2 within cats. It inhibits the development and growth of Rhodotorula glutinis, aspergillus niger and other moulds.

Biochemical consequences of this compound

Macrolide antibiotic. ATP synthase inhibitor. It blocks the proton channel (Fo subunit) to decouple oxidative and phosphorylation. Antitumor activity is demonstrated. Active in vivo.

In vitro

This compound, an ATP synthase inhibitor, inhibits oxidative phosphorylation and all the ATP-dependent processes occurring on the coupling membrane of mitochondria. This compound inhibits ATP synthase by blocking its proton channel (Fo subunit), which is necessary for oxidative phosphorylation of ADP to ATP. The blockage of ATP production through this compound significantly reduces electron flow in the electron transportation chain. Still, electron flow cannot be stopped entirely due to a procedure called proton leak or mitochondrial uncoupling. In a set of cancerous cells, Oligomycin in 100ng/ml completely blocks oxidative phosphorylation within one h and triggers different levels of glycolysis increases over 6 hours. Oligomycin, an inhibitor of the F0 component of H+-ATP-synthase, inhibits TNF-induced apoptosis. Oligomycin hinders mitochondrial respiration in the melanoma tumour, makes melanoma cells more susceptible to therapy, and prevents the development of slow-cycling, tumour-maintaining cells.

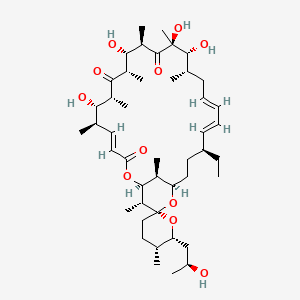

Structure

2D Structure

Properties

IUPAC Name |

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNULEGDCPYONBU-AWJDAWNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-13-5 | |

| Record name | Oligomycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oligomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oligomycin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLIGOMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HQS4AI99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oligomycin A's Mechanism of Action on ATP Synthase: An In-depth Technical Guide

This guide provides a comprehensive overview of the molecular mechanism by which Oligomycin A inhibits ATP synthase, tailored for researchers, scientists, and professionals in drug development.

Introduction to ATP Synthase and this compound

ATP synthase, also known as F1F0-ATPase, is a multi-subunit enzyme complex essential for cellular energy metabolism. It catalyzes the synthesis of ATP from ADP and inorganic phosphate, driven by a proton gradient across the mitochondrial inner membrane. This process, known as oxidative phosphorylation, is the primary source of ATP in aerobic organisms.

This compound is a macrolide antibiotic produced by Streptomyces diastatochromogenes. It is a potent and specific inhibitor of ATP synthase, making it an invaluable tool for studying the enzyme's function and a compound of interest in various therapeutic areas.

Core Mechanism of Action

This compound exerts its inhibitory effect by binding to the F0 subunit of ATP synthase, which is the transmembrane proton-conducting portion of the enzyme complex. This binding event directly obstructs the proton channel, preventing the translocation of protons down their electrochemical gradient. The blockage of proton flow stalls the rotation of the c-ring within the F0 subunit, which in turn halts the conformational changes in the F1 subunit required for ATP synthesis.

The binding site for this compound is located in the "oligomycin sensitivity-conferring protein" (OSCP) region, specifically at the interface between the F0 and F1 subunits. However, the primary interaction is with the F0 subunit, directly impacting its proton-translocating function.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory concentration of this compound can vary depending on the source of the ATP synthase and the experimental conditions. The following table summarizes key quantitative data from various studies.

| Parameter | Organism/Source | Value | Experimental Conditions | Reference |

| IC50 | Bovine heart mitochondria | ~0.5 µg/mL | State 3 respiration | |

| IC50 | Yeast mitochondria | ~1 µM | ATP synthesis assay | |

| Ki | Saccharomyces cerevisiae | 0.2 - 1.0 µM | Inhibition of ATP hydrolysis | |

| IC50 | Rat liver mitochondria | 0.05 - 0.1 µg/mg protein | Inhibition of oligomycin-sensitive ATPase activity |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the inhibitory action of this compound are provided below.

4.1. ATP Synthesis Assay in Isolated Mitochondria

This assay measures the rate of ATP production by isolated mitochondria in the presence of respiratory substrates and ADP.

-

Materials: Isolated mitochondria, respiration buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 10 mM K2HPO4, 0.2 mM EDTA), respiratory substrates (e.g., pyruvate, malate), ADP, this compound stock solution (in DMSO), Luciferin-Luciferase ATP assay kit.

-

Procedure:

-

Resuspend isolated mitochondria in pre-warmed respiration buffer.

-

Add respiratory substrates to energize the mitochondria and establish a proton gradient.

-

Add varying concentrations of this compound (or DMSO as a control) and incubate for a specified time.

-

Initiate ATP synthesis by adding a known concentration of ADP.

-

At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a perchloric acid solution).

-

Neutralize the samples and measure the ATP concentration using a Luciferin-Luciferase assay.

-

Plot the rate of ATP synthesis against the this compound concentration to determine the IC50 value.

-

4.2. Proton Pumping Assay in Submitochondrial Particles (SMPs)

This assay measures the ability of SMPs to establish and maintain a proton gradient, and the effect of this compound on this process.

-

Materials: Submitochondrial particles, assay buffer (e.g., 50 mM KCl, 2 mM MgCl2, 1 mM Tris-HCl pH 7.4), NADH or succinate as a respiratory substrate, a pH-sensitive fluorescent probe (e.g., ACMA or quinacrine), this compound stock solution.

-

Procedure:

-

Resuspend SMPs in the assay buffer containing the pH-sensitive probe.

-

Place the suspension in a fluorometer and monitor the fluorescence.

-

Add the respiratory substrate to initiate proton pumping, which will cause a quenching of the fluorescence signal as the internal pH of the vesicles decreases.

-

Once a stable proton gradient is established, add varying concentrations of this compound.

-

Observe the effect of this compound on the proton gradient. Inhibition of proton translocation will lead to a dissipation of the gradient and an increase in fluorescence.

-

The rate of fluorescence change can be used to quantify the inhibitory effect.

-

Visualizations

5.1. Mechanism of ATP Synthase Inhibition by this compound

Caption: this compound binds to the F0 subunit, blocking the proton channel and halting ATP synthesis.

5.2. Experimental Workflow for Determining this compound IC50

Caption: Workflow for determining the IC50 of this compound on mitochondrial ATP synthesis.

5.3. Logical Cascade of this compound's Inhibitory Action

Caption: The cascade of events following this compound binding, leading to the inhibition of ATP synthesis.

Conclusion

This compound is a highly specific and potent inhibitor of ATP synthase, acting by directly blocking the proton channel of the F0 subunit. This action prevents the utilization of the proton-motive force for ATP synthesis. The detailed understanding of its mechanism of action has been crucial for elucidating the function of ATP synthase and continues to be relevant in the development of new therapeutic agents targeting cellular metabolism. The experimental protocols and data presented in this guide offer a robust framework for researchers studying this important enzyme and its inhibitors.

An In-depth Technical Guide to the Oligomycin A Binding Site on the F₀ Subunit of ATPase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Oligomycin A on the F₀ subunit of F-type ATP synthase. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the mechanism of action of this potent inhibitor and its implications for targeting ATP synthase. This document details the key molecular interactions, summarizes quantitative binding data, provides detailed experimental protocols for studying this interaction, and visualizes the relevant pathways and workflows.

Introduction to this compound and F-type ATP Synthase

This compound is a macrolide antibiotic produced by Streptomyces diastatochromogenes that potently inhibits mitochondrial F₁F₀ ATP synthase.[1] This enzyme, crucial for cellular energy metabolism, couples the electrochemical potential of a proton gradient across the inner mitochondrial membrane to the synthesis of ATP. The F₁F₀ ATP synthase is composed of two main domains: the soluble F₁ domain, which contains the catalytic sites for ATP synthesis, and the membrane-embedded F₀ domain, which functions as a proton channel.[2]

The F₀ domain is the target of oligomycin, and its inhibition has profound effects on cellular respiration and energy production.[1] Understanding the precise binding site and the mechanism of inhibition is critical for the development of new therapeutic agents that target ATP synthase in various diseases, including cancer and microbial infections.

The this compound Binding Site: A Molecular Perspective

Extensive research, including genetic studies, biochemical assays, and high-resolution structural biology, has elucidated the binding site of this compound on the F₀ subunit of ATPase.

Key Subunits Involved: Subunit c and Subunit a

The binding pocket for this compound is primarily located on the c-subunit of the F₀ domain.[2][3] Specifically, oligomycin binds to a cleft formed between two adjacent c-subunits within the c-ring. The binding site is strategically positioned at the interface of the c-ring and subunit a , the stator component of the F₀ proton channel. This location is critical for its inhibitory action, as it directly interferes with the proton translocation pathway.

Crucial Amino Acid Residues

Studies in the yeast Saccharomyces cerevisiae have been instrumental in identifying the specific amino acid residues of the c-subunit (encoded by the ATP9 gene) that are critical for oligomycin binding. Mutations in these residues can confer resistance to the inhibitor.

The key residues involved in the interaction are:

-

Direct Interaction: Four residues in the yeast c-subunit have been shown to directly interact with oligomycin: Leu53, Ala56, Leu57, and Phe64 . These interactions are predominantly hydrophobic (van der Waals forces).

-

Structural Role: Mutations in Gly23 and Gly25 , located in the first transmembrane helix of the c-subunit, also confer resistance. While not in direct contact with the drug, these residues are thought to be structurally important for the formation of the binding pocket.

-

The Essential Glutamate: The carboxyl side chain of Glu59 is a highly conserved and essential residue for proton translocation. This compound binding shields this residue from the aqueous environment of the proton half-channel. This interaction is mediated by a bridging water molecule , which forms a hydrogen bond with both Glu59 and the oligomycin molecule.

Mutations in subunit a can also lead to oligomycin resistance, suggesting that this subunit influences the accessibility of the drug to its binding site on the c-ring.

Mechanism of Inhibition

This compound inhibits the F₀ motor by physically obstructing the proton translocation pathway. By binding to the c-ring at the interface with subunit a, it effectively "locks" the c-ring, preventing its rotation. This rotational inhibition uncouples the proton motive force from ATP synthesis, leading to a cessation of oxidative phosphorylation.

Quantitative Analysis of this compound Binding and Inhibition

The interaction between this compound and the F₀ subunit has been quantified through various biochemical and biophysical methods. The following tables summarize key quantitative data from studies on wild-type and mutant ATP synthases, primarily from Saccharomyces cerevisiae.

| Parameter | Wild-Type Yeast ATPase | Reference |

| IC₅₀ (ATP Synthesis) | ~0.5 µg/ml | |

| Kᵢ (F₀F₁-ATPase) | 1 µM | |

| Kᵢ (Triton X-100 solubilized ATPase) | 0.1 µM |

Table 1: Quantitative Inhibition Data for Wild-Type Yeast F-ATP Synthase

| Mutation in Subunit c | Effect on Oligomycin Sensitivity | Reference |

| Leu53 -> X | Resistance | |

| Ala56 -> X | Resistance | |

| Leu57 -> X | Resistance | |

| Phe64 -> X | Resistance | |

| Gly23 -> X | Resistance | |

| Gly25 -> X | Resistance |

Table 2: Qualitative Effects of Subunit c Mutations on this compound Sensitivity. Note: Specific IC₅₀ values for these mutants are not consistently reported in a comparative manner across the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound binding site.

Site-Directed Mutagenesis of Yeast Mitochondrial ATP9 Gene

This protocol describes the generation of specific mutations in the mitochondrial gene encoding subunit c (ATP9) in Saccharomyces cerevisiae using biolistic transformation.

Materials:

-

Yeast strain (e.g., a ρ⁰ strain lacking mitochondrial DNA)

-

Plasmid containing the wild-type ATP9 gene with flanking mitochondrial DNA sequences for homologous recombination.

-

Oligonucleotide primers containing the desired mutation.

-

High-fidelity DNA polymerase.

-

DpnI restriction enzyme.

-

Biolistic transformation apparatus (gene gun).

-

Tungsten microprojectiles.

-

Selective growth media (e.g., containing a non-fermentable carbon source like glycerol to select for respiratory competence).

Procedure:

-

In Vitro Mutagenesis of the Plasmid:

-

Use a commercial site-directed mutagenesis kit or a standard PCR-based method with the mutagenic primers to introduce the desired mutation into the ATP9 gene on the plasmid.

-

Digest the parental, non-mutated plasmid DNA with DpnI.

-

Transform the mutated plasmid into E. coli for amplification and purification.

-

-

Preparation of Yeast Cells for Biolistic Transformation:

-

Grow the recipient yeast strain to the appropriate density in liquid medium.

-

Harvest and wash the cells.

-

Resuspend the cells in a suitable osmotic stabilizer (e.g., sorbitol).

-

Plate a dense lawn of the yeast cells onto selective agar plates.

-

-

Preparation of Microprojectiles:

-

Coat the tungsten microprojectiles with the purified plasmid DNA carrying the mutated ATP9 gene. This is typically done by precipitating the DNA onto the particles using CaCl₂ and spermidine.

-

-

Biolistic Transformation:

-

Load the DNA-coated microprojectiles into the gene gun.

-

Bombard the yeast lawn with the microprojectiles under vacuum.

-

-

Selection and Screening of Transformants:

-

Incubate the plates to allow for the growth of transformed yeast colonies.

-

Select for colonies that have integrated the mutated ATP9 gene into their mitochondrial genome, which can be confirmed by their ability to grow on non-fermentable carbon sources.

-

Isolate mitochondrial DNA from potential transformants and sequence the ATP9 gene to confirm the presence of the desired mutation.

-

ATPase Activity Assay

This protocol describes a spectrophotometric assay to measure the ATP hydrolysis activity of the F₁F₀-ATPase and its sensitivity to oligomycin.

Materials:

-

Isolated mitochondria or purified F₁F₀-ATPase.

-

Assay buffer (e.g., Tris buffer, pH 8.0, containing MgCl₂).

-

ATP solution.

-

Enzyme-coupled assay components: phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.

-

This compound stock solution (in ethanol or DMSO).

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare the reaction mixture containing the assay buffer, PEP, PK, LDH, and NADH.

-

-

Enzyme Addition:

-

Add a known amount of the mitochondrial preparation or purified enzyme to the reaction mixture and equilibrate.

-

-

Initiation of the Reaction:

-

Initiate the ATPase reaction by adding ATP.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ by LDH is coupled to the production of ADP by ATPase, resulting in a decrease in absorbance.

-

-

Inhibition Assay:

-

To determine the IC₅₀ of this compound, perform the assay with varying concentrations of the inhibitor pre-incubated with the enzyme before the addition of ATP.

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

-

Plot the percentage of inhibition against the logarithm of the oligomycin concentration to determine the IC₅₀ value.

-

Photoaffinity Labeling

This protocol provides a general workflow for identifying the binding site of a ligand using a photoactivatable analog.

Materials:

-

A photoactivatable analog of this compound (containing a photoreactive group like an azide or benzophenone).

-

Purified F₁F₀-ATPase or isolated mitochondria.

-

UV light source (with appropriate wavelength for the photoreactive group).

-

SDS-PAGE equipment.

-

Mass spectrometer.

-

Proteases (e.g., trypsin).

Procedure:

-

Incubation:

-

Incubate the purified ATPase or mitochondria with the photoactivatable oligomycin analog in the dark to allow for binding.

-

-

Photocrosslinking:

-

Expose the sample to UV light to activate the photoreactive group, leading to covalent crosslinking of the analog to the protein at the binding site.

-

-

Protein Separation:

-

Separate the proteins by SDS-PAGE.

-

-

Identification of Labeled Subunit:

-

Identify the covalently labeled subunit (in this case, subunit c) using methods such as autoradiography (if the probe is radiolabeled) or Western blotting with an antibody against a tag on the probe.

-

-

Binding Site Mapping:

-

Excise the labeled protein band from the gel.

-

Digest the protein with a specific protease (e.g., trypsin).

-

Analyze the resulting peptide fragments by mass spectrometry to identify the peptide(s) that are covalently modified by the photoaffinity label, thereby pinpointing the binding site.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the this compound binding site and the experimental approaches to study it.

Caption: Molecular interactions at the this compound binding site.

Caption: Experimental workflow for identifying resistance mutations.

Conclusion

The binding site of this compound on the F₀ subunit of ATP synthase is a well-defined molecular interface, primarily involving the c-subunit at its junction with subunit a. The detailed understanding of this interaction, from the specific amino acid residues to the mechanism of inhibition, has been made possible through a combination of genetic, biochemical, and structural biology approaches. This knowledge not only provides fundamental insights into the function of this essential enzyme but also serves as a critical foundation for the rational design of new drugs targeting ATP synthase for therapeutic purposes. The experimental protocols and data presented in this guide offer a practical resource for researchers aiming to further explore this important drug-target interaction.

References

- 1. Directed alteration of Saccharomyces cerevisiae mitochondrial DNA by biolistic transformation and homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Oligomycin-Sensitivity Conferring Protein of Mitochondrial ATP Synthase: Emerging New Roles in Mitochondrial Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Oligomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligomycin A, a macrolide antibiotic produced by Streptomyces species, is a potent and specific inhibitor of mitochondrial F1Fo-ATP synthase. This property has established it as an indispensable tool in the study of cellular bioenergetics and mitochondrial function. By arresting ATP synthesis via oxidative phosphorylation, this compound triggers a cascade of cellular events, including the hyperpolarization of the mitochondrial membrane, an increase in reactive oxygen species (ROS) production, and the modulation of key signaling pathways involved in cell metabolism, survival, and apoptosis. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.

Physicochemical Properties and Handling

This compound is a lipophilic molecule with the chemical formula C45H74O11 and a molecular weight of 791.06 g/mol .[1][2] It is practically insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For experimental use, stock solutions are typically prepared in DMSO and stored at -20°C. It is advisable to minimize freeze-thaw cycles.

Mechanism of Action: Inhibition of F1Fo-ATP Synthase

The primary molecular target of this compound is the F1Fo-ATP synthase (also known as Complex V) of the mitochondrial inner membrane. This enzyme complex is crucial for the synthesis of ATP, utilizing the proton motive force generated by the electron transport chain.

This compound specifically binds to the Fo subunit of the complex, which forms the proton channel.[2] High-resolution crystal structures have revealed that this compound docks into a hydrophobic pocket on the c-ring of the Fo subunit.[3] This binding physically obstructs the proton translocation pathway, effectively stalling the rotation of the c-ring and, consequently, the entire ATP synthesis machinery.[3] This inhibition is potent, with reported Ki values in the nanomolar to low micromolar range.

Figure 1: Mechanism of Action of this compound on Mitochondrial ATP Synthase.

Quantitative Data: Inhibitory Concentrations

The inhibitory potency of this compound varies depending on the cell type, experimental conditions, and the specific endpoint being measured. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify its efficacy.

| Parameter | Value | System/Cell Line | Assay | Reference |

| Ki | ~1 µM | Mitochondrial F0F1-ATPase | Enzyme kinetics | |

| Ki | 0.1 µM | Triton X-100-solubilized ATPase | Enzyme kinetics | |

| GI50 | 10 nM | NCI-60 cell line panel | Cell growth inhibition | |

| IC50 | ~100 nM | MCF7 (mammosphere formation) | Mammosphere formation assay | |

| IC50 | ~5-10 µM | MDA-MB-231 (mammosphere formation) | Mammosphere formation assay | |

| IC50 | 29 µM | SH-SY5Y | MTT assay (24h) |

Effects on Mitochondrial Function

Mitochondrial Respiration

This compound is a cornerstone reagent in mitochondrial respiration assays, such as those performed using the Seahorse XF Analyzer. By inhibiting ATP synthase, it allows for the dissection of different components of the oxygen consumption rate (OCR). The decrease in OCR following the addition of this compound represents the portion of basal respiration coupled to ATP synthesis. The remaining OCR is attributed to proton leak across the inner mitochondrial membrane.

Mitochondrial Membrane Potential (ΔΨm)

Inhibition of the F1Fo-ATP synthase by this compound prevents the influx of protons back into the mitochondrial matrix. This leads to a buildup of protons in the intermembrane space, resulting in the hyperpolarization of the mitochondrial membrane potential. This effect can be visualized and quantified using potentiometric dyes like Tetramethylrhodamine, Methyl Ester (TMRM).

Reactive Oxygen Species (ROS) Production

The inhibition of the electron transport chain and the hyperpolarization of the mitochondrial membrane caused by this compound can lead to an increase in the production of reactive oxygen species (ROS). This is thought to be due to the increased lifetime of electron carriers in their reduced state, which can then react with molecular oxygen to form superoxide radicals. Mitochondrial ROS can be detected using fluorescent probes such as MitoSOX Red.

Impact on Cellular Signaling Pathways

The profound metabolic shift induced by this compound triggers several key signaling pathways that regulate cellular responses to stress.

Apoptosis

This compound has been shown to modulate apoptosis through multiple mechanisms:

-

TRAIL-Induced Apoptosis: this compound can sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. It achieves this by inducing endoplasmic reticulum (ER) stress, which leads to the upregulation of the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein). CHOP, in turn, increases the expression of Death Receptor 5 (DR5), a receptor for TRAIL, thereby amplifying the apoptotic signal.

Figure 2: this compound Enhancement of TRAIL-Induced Apoptosis.

-

Nitric Oxide-Induced Apoptosis: In the context of nitric oxide (NO)-induced apoptosis, this compound has been shown to prevent the release of cytochrome c from the mitochondria, an essential step in the intrinsic apoptotic pathway. This effect is independent of changes in the expression of Bcl-2 family proteins.

Figure 3: this compound's Role in Nitric Oxide-Induced Apoptosis.

AMPK Signaling

The decrease in cellular ATP levels and the corresponding increase in the AMP:ATP ratio caused by this compound are potent activators of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Once activated, it initiates a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways to restore cellular energy balance. This includes the stimulation of glycolysis and fatty acid oxidation, and the inhibition of protein and lipid synthesis.

Figure 4: this compound-Induced Activation of the AMPK Signaling Pathway.

HIF-1α Regulation

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen conditions. Interestingly, this compound has been shown to inhibit the accumulation of HIF-1α under hypoxic conditions. This effect is not mediated by a reduction in ROS, but rather by an increase in cellular oxygen availability for prolyl hydroxylases (PHDs), the enzymes that mark HIF-1α for degradation. By inhibiting mitochondrial oxygen consumption, this compound makes more oxygen available for PHDs to hydroxylate and thereby destabilize HIF-1α.

Figure 5: Regulation of HIF-1α by this compound under Hypoxic Conditions.

Experimental Protocols

Measurement of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)

This protocol outlines the use of this compound in a typical Seahorse XF Cell Mito Stress Test to assess mitochondrial function.

Workflow:

Figure 6: Experimental Workflow for Seahorse XF Cell Mito Stress Test.

Methodology:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Setup: Calibrate the Seahorse XF sensor cartridge. Load the injection ports of the sensor cartridge with this compound, FCCP (a mitochondrial uncoupler), and a mixture of Rotenone and Antimycin A (Complex I and III inhibitors, respectively) at optimized concentrations.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR).

-

This compound Injection: The instrument will inject this compound to inhibit ATP synthase. The subsequent decrease in OCR reflects the ATP-linked respiration. The remaining OCR is the proton leak.

-

FCCP Injection: FCCP is then injected to uncouple the electron transport chain and induce maximal respiration. The difference between maximal and basal respiration represents the spare respiratory capacity.

-

Rotenone/Antimycin A Injection: Finally, a mixture of Rotenone and Antimycin A is injected to shut down mitochondrial respiration completely, allowing for the determination of non-mitochondrial oxygen consumption.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Measurement of Mitochondrial Membrane Potential (TMRM Staining)

TMRM is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

Methodology:

-

Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

-

TMRM Staining: Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in their culture medium for 20-30 minutes at 37°C.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filters for rhodamine.

-

This compound Treatment: Add this compound to the cells and continue to image to observe the hyperpolarization of the mitochondrial membrane, which will be indicated by an increase in TMRM fluorescence intensity.

-

Controls: As a control for depolarization, the uncoupler FCCP can be added, which will cause a rapid decrease in TMRM fluorescence.

Detection of Mitochondrial Reactive Oxygen Species (MitoSOX Red Staining)

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, leading to red fluorescence.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

MitoSOX Red Staining: Incubate the cells with MitoSOX Red (typically 2.5-5 µM) in a suitable buffer for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with a warm buffer to remove excess probe.

-

Analysis: The fluorescence can be visualized by fluorescence microscopy or quantified using a plate reader or flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Conclusion

This compound remains a pivotal research tool for dissecting the complexities of mitochondrial biology and cellular metabolism. Its specific and potent inhibition of F1Fo-ATP synthase provides a powerful means to investigate the consequences of impaired oxidative phosphorylation. The detailed understanding of its biochemical properties, coupled with robust experimental protocols, enables researchers to explore its impact on a wide array of cellular processes, from fundamental bioenergetics to the intricate signaling pathways that govern cell fate. This guide serves as a comprehensive resource for the effective application of this compound in diverse research and drug development settings.

References

solubility of Oligomycin A in DMSO and ethanol

An In-depth Technical Guide on the Solubility of Oligomycin A in DMSO and Ethanol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a macrolide antibiotic produced by Streptomyces species. It is a potent and specific inhibitor of mitochondrial F₀F₁ ATP synthase (also known as Complex V), a critical enzyme in oxidative phosphorylation. By binding to the F₀ subunit, this compound blocks the proton channel, thereby inhibiting ATP synthesis. This disruption of cellular energy metabolism makes it a valuable tool in a variety of research areas, including the study of mitochondrial function, cancer metabolism, and apoptosis. Accurate and reproducible experimental results rely on the correct preparation of this compound solutions, for which a thorough understanding of its solubility in common laboratory solvents is paramount. This guide provides a detailed overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol, along with experimental protocols and a depiction of its mechanism of action.

Quantitative Solubility Data

The solubility of this compound can vary between different suppliers, potentially due to variations in the purity and crystalline form of the compound. The following table summarizes the reported from various commercial sources. It is crucial for researchers to consult the certificate of analysis for the specific batch of this compound being used.

| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM)¹ | Source |

| DMSO | ~20 | ~25.3 | Cayman Chemical[1] |

| 50 | 63.2 | Sigma-Aldrich[2] | |

| 100 | 126.4 | Selleck Chemicals[3], MedChemExpress[4] | |

| 300 | 379.2 | Cell Signaling Technology[5], ChemicalBook | |

| Ethanol | ~30 | ~37.9 | Cayman Chemical |

| 10 (as 10 mM) | 10 | R&D Systems | |

| 100 | 126.4 | MedChemExpress | |

| 200 | 252.8 | Cell Signaling Technology, ChemicalBook | |

| 250 | 316.0 | Sigma-Aldrich |

¹Molar equivalents are calculated based on a molecular weight of 791.06 g/mol for this compound.

Note on Solution Stability: Solutions of Oligomycin in DMSO or ethanol may be stored at -20°C for up to three months. For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound solid to a known volume of the desired solvent (DMSO or ethanol) in a sealed glass vial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After reaching equilibrium, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Generate a calibration curve using standard solutions of this compound at known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (M) at the specified temperature.

-

Protocol for Preparation of Stock Solutions

For most research applications, this compound is first dissolved in DMSO or ethanol to create a concentrated stock solution, which is then diluted to the final working concentration in the experimental medium.

Materials:

-

This compound (solid)

-

Anhydrous DMSO or Ethanol

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound in a sterile tube.

-

Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., for a 5 mM stock solution from 5 mg of this compound, add 1.26 mL of DMSO).

-

Vortex or sonicate the solution to ensure complete dissolution. Gentle warming (e.g., to 37°C) can aid in dissolving the compound.

-

Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note: When preparing aqueous working solutions from an ethanol stock, it is recommended to first dissolve the this compound in ethanol and then dilute with the aqueous buffer of choice. Storing the aqueous solution for more than one day is not recommended.

Visualization of this compound's Mechanism of Action

This compound exerts its biological effects by inhibiting mitochondrial ATP synthase, which has significant downstream consequences on cellular metabolism and signaling.

Signaling Pathway of this compound-Induced Metabolic Shift

Caption: Mechanism of this compound action and subsequent metabolic shift.

Experimental Workflow for Assessing Cellular Respiration

Caption: Workflow for a mitochondrial stress test using this compound.

References

Oligomycin A: An In-depth Technical Guide to a Potent Mitochondrial F1F0 ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligomycin A, a macrolide antibiotic produced by Streptomyces diastatochromogenes, is a powerful and specific inhibitor of the mitochondrial F1F0 ATP synthase (also known as Complex V). By binding to the F0 subunit of this complex, this compound effectively blocks the proton channel, thereby halting ATP synthesis via oxidative phosphorylation. This potent activity has established this compound as an indispensable tool in mitochondrial research, enabling the detailed study of cellular bioenergetics, apoptosis, and metabolic reprogramming in various physiological and pathological contexts, including cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use, and a visual representation of the cellular pathways it influences.

Chemical and Physical Properties

This compound is a complex macrolide with the chemical formula C45H74O11 and a molecular weight of 791.06 g/mol .[1][2] Its structural and solubility properties are critical for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C45H74O11 | [1][2] |

| Molecular Weight | 791.06 g/mol | [1] |

| CAS Number | 579-13-5 | |

| Appearance | Crystalline solid | |

| Solubility | DMSO: ~20 mg/mL, 100 mg/mL (with sonication) | |

| Ethanol: ~30 mg/mL, 100 mg/mL (with sonication and heat) | ||

| Dimethyl formamide (DMF): ~20 mg/mL | ||

| Aqueous Buffers: Sparingly soluble. For aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol and then dilute. | ||

| Storage | Store at -20°C. Solutions in ethanol can be stable for at least a week at 0-4°C and for several months frozen at -20°C. |

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the F1F0 ATP synthase, the terminal enzyme complex of the oxidative phosphorylation pathway in mitochondria.

The F1F0 ATP synthase is composed of two main domains: the F1 domain, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 domain, which is embedded in the inner mitochondrial membrane and functions as a proton channel. The flow of protons through the F0 domain drives the rotation of a subunit, which in turn induces conformational changes in the F1 domain, leading to the synthesis of ATP from ADP and inorganic phosphate (Pi).

This compound binds to the c-subunit of the F0 domain, physically obstructing the proton channel. This blockage prevents the translocation of protons from the intermembrane space back into the mitochondrial matrix, thereby uncoupling proton movement from ATP synthesis. The immediate consequences of this inhibition are a cessation of mitochondrial ATP production, a buildup of the proton gradient across the inner mitochondrial membrane (hyperpolarization), and a subsequent reduction in the rate of electron transport along the respiratory chain.

Quantitative Data

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data.

Table 3.1: Inhibitory Constants

| Parameter | Value | Organism/System | Source |

| Ki | 1 µM | Mitochondrial F0F1-ATPase | |

| Ki | 0.1 µM | Triton X-100-solubilized ATPase |

Table 3.2: IC50 and Effective Concentrations

| Cell Line/System | Parameter | Value | Assay | Source |

| NCI-60 Cell Lines | GI50 | 10 nM | Cytotoxicity Assay | |

| HepG2 cells | ATP-linked Respiration Inhibition | 66 ± 2% decrease in OCR at 3 µM | Seahorse XF Analyzer | |

| Ovarian Cancer Cell Lines | ATP-linked OCR Inhibition | 1 µM | Seahorse XF Analyzer | |

| Adhered Astrocytes | OCR Inhibition | 1 µg/mL | Seahorse XF Analyzer | |

| PC3M and PCS cells | Maximum Glycolytic Capacity | 1 µM | Seahorse XF Analyzer |

Table 3.3: Effects on Cellular Bioenergetics

| Cell Line | Treatment | Effect on OCR | Effect on ECAR | Effect on ATP Levels | Source |

| SK-Mel-28 | Oligomycin | Decrease | - | - | |

| IPEC-J2 | 0.25 µM Oligomycin | Decrease | Increase | - | |

| Snu398 and HepG2 | 1 µg/mL Oligomycin | Increase in oligomycin-dependent OCR | Decrease | Increased ATP production via oxidative phosphorylation | |

| Boar Spermatozoa | This compound | No change in O2 consumption | - | No change in intracellular ATP levels |

Cellular Effects and Signaling Pathways

The inhibition of mitochondrial ATP synthesis by this compound triggers a cascade of cellular responses, primarily aimed at compensating for the energy deficit and coping with mitochondrial stress.

Metabolic Shift to Glycolysis

By blocking oxidative phosphorylation, this compound forces cells to rely more heavily on glycolysis for ATP production. This is often observed as an increase in the extracellular acidification rate (ECAR), which is a measure of lactate production, a byproduct of glycolysis. This induced metabolic shift makes this compound a valuable tool for studying the Warburg effect in cancer cells and for assessing a cell's glycolytic capacity.

Activation of AMPK Signaling

The decrease in cellular ATP levels and the corresponding increase in the AMP/ATP ratio upon this compound treatment can lead to the activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis. Once activated, it initiates downstream signaling cascades that promote catabolic processes (like glycolysis and fatty acid oxidation) to generate ATP, while inhibiting anabolic processes that consume ATP (such as protein and lipid synthesis).

Modulation of HIF-1α

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that regulates cellular adaptation to low oxygen conditions. Interestingly, this compound has been shown to inhibit the accumulation of HIF-1α in hypoxic tumor cells. This effect is thought to be independent of reactive oxygen species (ROS) production and may be related to an increase in intracellular oxygen levels resulting from the decreased oxygen consumption by the inhibited respiratory chain. This, in turn, may promote the activity of prolyl hydroxylases, enzymes that target HIF-1α for degradation under normoxic conditions.

Induction of Apoptosis

By severely compromising cellular energy production and inducing mitochondrial stress, this compound can trigger apoptosis in a variety of cell types. The precise mechanisms can vary between cell types but may involve the release of pro-apoptotic factors from the mitochondria and the activation of caspase cascades.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to probe mitochondrial function.

Measurement of ATP Synthesis in Isolated Mitochondria using a Luciferase-Based Assay

This protocol is adapted from methodologies described for measuring ATP production in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

ATP determination kit (e.g., containing D-luciferin and luciferase)

-

Reaction buffer (e.g., 500 mM tricine buffer, pH 7.8, 100 mM MgSO4, 2 mM EDTA, 2 mM sodium azide)

-

Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)

-

ADP solution

-

This compound stock solution (dissolved in ethanol or DMSO)

-

Luminometer

Procedure:

-

Prepare the reaction mixture according to the ATP determination kit manufacturer's instructions, adjusting the final volume as needed.

-

In a luminometer tube, add the reaction mixture.

-

Add the mitochondrial substrates to energize the mitochondria.

-

Add the isolated mitochondria (typically 25-50 µg of mitochondrial protein) to the tube.

-

To measure basal ATP synthesis, add a known concentration of ADP (e.g., 2.5 mM) and immediately begin recording the luminescence signal over time. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

-

To determine the effect of this compound, pre-incubate a separate aliquot of energized mitochondria with the desired concentration of this compound for a specified time (e.g., 5-10 minutes) before the addition of ADP.

-

Compare the rate of ATP synthesis in the presence and absence of this compound to quantify its inhibitory effect.

Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol is a standard "Mito Stress Test" performed on a Seahorse XF Analyzer, which allows for the real-time measurement of OCR and ECAR in live cells.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Calibrant solution

-

Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) stock solution

-

Rotenone and Antimycin A stock solution

-

Cultured cells of interest

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Hydrate the sensor cartridge with the calibrant solution and incubate at 37°C.

-

Load the injection ports of the sensor cartridge with this compound, FCCP, and a mixture of Rotenone and Antimycin A, each at a concentration that will yield the desired final concentration in the wells.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the assay.

-

The instrument will first measure the basal OCR.

-

This compound is then injected to inhibit ATP synthase. The resulting decrease in OCR represents the portion of basal respiration that was coupled to ATP synthesis.

-

FCCP, an uncoupling agent, is injected to collapse the proton gradient and induce maximal respiration. This provides an indication of the maximum capacity of the electron transport chain.

-

Finally, Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) are injected to shut down mitochondrial respiration completely, allowing for the determination of non-mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

-

JC-1 dye stock solution (in DMSO)

-

Assay buffer (e.g., 1x PBS or HBSS)

-

Cultured cells

-

Positive control for depolarization (e.g., FCCP)

-

Fluorescence microscope, flow cytometer, or plate reader

Procedure:

-

Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, coverslips, or suspension).

-

Prepare a working solution of JC-1 in pre-warmed assay buffer or cell culture medium (typically 1-10 µM).

-

Treat cells with the experimental compounds, including this compound and a vehicle control. A positive control group treated with FCCP should also be included.

-

Remove the culture medium and add the JC-1 working solution to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

-

Wash the cells with assay buffer to remove excess dye.

-

Analyze the fluorescence using the appropriate instrumentation.

-

Fluorescence Microscopy: Observe the cells for red (J-aggregates) and green (monomers) fluorescence.

-

Flow Cytometry: Quantify the populations of cells with high (red fluorescence) and low (green fluorescence) ΔΨm.

-

Plate Reader: Measure the fluorescence intensity at the emission wavelengths for both red and green fluorescence. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

-

Conclusion

This compound remains a cornerstone tool in cellular and molecular biology for the study of mitochondrial function. Its specific and potent inhibition of F1F0 ATP synthase provides a reliable method for dissecting the contributions of oxidative phosphorylation to cellular energy metabolism. By understanding its mechanism of action, leveraging the quantitative data available, and employing the detailed experimental protocols outlined in this guide, researchers can effectively utilize this compound to investigate a wide range of biological questions, from fundamental bioenergetics to the metabolic vulnerabilities of cancer cells and the intricacies of cellular signaling pathways. As research into metabolic diseases and cancer metabolism continues to expand, the utility of this compound as a precise molecular probe is set to endure.

References

An In-depth Technical Guide to Oligomycin A and its Isomers: Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oligomycin A and its isomers, focusing on their biological activity as potent inhibitors of mitochondrial ATP synthase. This document details their mechanism of action, summarizes key quantitative data on their efficacy, and provides detailed protocols for essential experimental procedures used to evaluate these compounds.

Introduction to Oligomycins

Oligomycins are a class of macrolide antibiotics produced by various species of Streptomyces.[1][2] The oligomycin complex is a mixture of several closely related isomers, with this compound being the most abundant and well-characterized.[1] These compounds are renowned for their potent antifungal and antitumor activities, which stem from their specific inhibition of the F1Fo-ATP synthase (also known as Complex V) in the mitochondrial inner membrane.[3][4] By blocking the proton channel of the Fo subunit, oligomycins halt ATP synthesis via oxidative phosphorylation, leading to a cascade of cellular events including metabolic reprogramming and apoptosis.

Mechanism of Action

Oligomycins exert their biological effects by binding to the Fo subunit of the F1Fo-ATP synthase. This binding event physically obstructs the proton translocation pore, which is essential for the rotation of the c-ring and subsequent conformational changes in the F1 subunit that drive ATP synthesis. This inhibition of oxidative phosphorylation leads to a decrease in cellular ATP levels and a compensatory increase in glycolysis.

Quantitative Biological Activity

The biological activity of this compound and its isomers has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50), growth inhibition (GI50), and inhibition constants (Ki) from published literature.

Table 1: Inhibition of F1Fo-ATPase Activity

| Compound | System | IC50/Ki | Reference(s) |

| This compound | Bovine Heart Mitochondria (isolated) | Ki: 1 µM | MedChemExpress |

| This compound | Triton X-100-solubilized ATPase | Ki: 0.1 µM | MedChemExpress |

| YO-001A | Bovine heart mitochondria (isolated) | IC50: 1 µM |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | Parameter | Value | Reference(s) |

| This compound | NCI-60 Cell Lines | GI50 | 10 nM | MedChemExpress |

| This compound | K-562 (human leukemia) | IC50 | 0.2 µM | |

| This compound | HCT116 (human colon carcinoma) | IC50 | 0.9 µM | |

| This compound | MCF7 (human breast adenocarcinoma) | IC50 | ~100 nM | |

| This compound | MDA-MB-231 (human breast adenocarcinoma) | IC50 | ~5-10 µM | |

| YO-001A | HeLa (human cervical cancer) | IC50 | 8.2 µM | |

| YO-001A | HL-60 (human promyelocytic leukemia) | IC50 | 5.8 µM |

Table 3: Antifungal Activity

| Compound | Fungal Species | Parameter | Value | Reference(s) |

| Oligomycin B | Plasmopara viticola | IC50 | 0.15 µg/ml | |

| 33-dehydrothis compound | Candida spp. | - | Weaker than this compound | |

| 33-dehydrothis compound | Filamentous fungi | - | Similar to this compound |

Note: Direct comparative data for all isomers across the same assays is limited in the current literature. The provided data is a compilation from various sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of oligomycins.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR).

References

An In-Depth Technical Guide to the Function of Oligomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligomycin A is a macrolide antibiotic produced by certain species of Streptomyces. While its antibiotic properties are noteworthy, it is most renowned in the scientific community as a potent and specific inhibitor of mitochondrial F1Fo-ATP synthase. This property has established this compound as an indispensable tool in the study of cellular metabolism, mitochondrial function, and apoptosis. This guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, its impact on cellular bioenergetics, and its application in key experimental protocols.

Core Mechanism of Action: Inhibition of F1Fo-ATP Synthase

This compound exerts its primary effect by binding to the Fo subunit of the F1Fo-ATP synthase complex, an enzyme crucial for the production of ATP through oxidative phosphorylation.[1][2][3] The Fo subunit forms a proton channel that allows the passage of protons from the mitochondrial intermembrane space back into the mitochondrial matrix, a process that drives the synthesis of ATP from ADP and inorganic phosphate.[3]

This compound physically blocks this proton channel, effectively halting the flow of protons.[2] This inhibition prevents the utilization of the proton-motive force generated by the electron transport chain (ETC) for ATP synthesis. Consequently, oxidative phosphorylation is uncoupled from the ETC, leading to a sharp decrease in mitochondrial ATP production. While the electron flow through the ETC is significantly reduced, it is not completely stopped due to a phenomenon known as proton leak, where protons can still diffuse across the inner mitochondrial membrane.

A high-resolution crystal structure of oligomycin bound to the c-ring of the yeast mitochondrial ATP synthase has revealed the precise binding site. Oligomycin interacts with two adjacent c-subunits, shielding the essential carboxyl group of a glutamate residue from the aqueous environment and thereby blocking proton translocation.

Impact on Cellular Bioenergetics and Metabolism

The inhibition of ATP synthase by this compound triggers a cascade of effects on cellular bioenergetics:

-

Decreased Oxygen Consumption: By inhibiting the primary consumer of the proton gradient, this compound leads to a significant reduction in the rate of oxygen consumption by the electron transport chain. This is because the buildup of the proton gradient creates a backpressure that slows down the pumping of protons by the respiratory complexes.

-

Hyperpolarization of Mitochondrial Membrane Potential: The blockage of proton influx through ATP synthase, while the proton-pumping by the ETC continues to some extent, results in an increase in the mitochondrial membrane potential, a state known as hyperpolarization.

-

Shift to Glycolysis: To compensate for the loss of mitochondrial ATP production, cells upregulate glycolysis to generate ATP through substrate-level phosphorylation. This metabolic shift leads to an increase in the extracellular acidification rate (ECAR) due to the production and extrusion of lactic acid.

-

Induction of Apoptosis: In many cell types, the profound disruption of cellular energy homeostasis and the generation of reactive oxygen species (ROS) caused by this compound can trigger the intrinsic pathway of apoptosis. However, in some contexts, it has been shown to prevent apoptosis induced by certain stimuli like nitric oxide by blocking the release of cytochrome c.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound from various studies.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Mammosphere Formation) | MCF7 | ~100 nM | |

| MDA-MB-231 | ~5-10 µM | ||

| Effect on Oxygen Consumption Rate (OCR) | HepG2 | 66 ± 2% decrease (3 µM) | |

| T98G and U-87MG | Underestimation of maximal OCR by 25-45% | ||

| Effect on Cell Viability (MTT Assay) | SW480 | 15.5% decrease (1 µM, 20h) | |

| SW480 | 20.1% decrease (5 µM, 20h) |

Table 1: Inhibitory Concentrations and Effects of this compound.

Key Experimental Protocols

This compound is a critical component in several key assays used to probe mitochondrial function.

Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)

This is a widely used method to assess mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).

Methodology:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for one hour.

-

Compound Loading: Load the injector ports of the Seahorse sensor cartridge with the following compounds at their optimized final concentrations:

-

Port A: Oligomycin (e.g., 1.0 - 2.5 µM)

-

Port B: FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), an uncoupling agent (e.g., 0.5 - 2.0 µM)

-

Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) (e.g., 0.5 µM each)

-

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument measures the basal OCR and then sequentially injects the compounds, measuring the OCR after each injection.

Data Interpretation:

-

Basal Respiration: The initial OCR before any injections.

-

ATP-linked Respiration: The decrease in OCR after the injection of Oligomycin. This represents the portion of basal respiration that was being used to generate ATP.

-

Proton Leak: The remaining OCR after Oligomycin injection. This is the respiration not coupled to ATP synthesis.

-

Maximal Respiration: The OCR after the injection of FCCP. This indicates the maximum capacity of the electron transport chain.

-

Non-Mitochondrial Respiration: The OCR remaining after the injection of Rotenone and Antimycin A.

ATP Production Rate Assay

This assay quantifies the rate of ATP production from both glycolysis and mitochondrial respiration.

Methodology:

-

Cell Preparation: Prepare cells as for the Seahorse Mito Stress Test.

-

Assay Principle: The assay utilizes simultaneous measurements of OCR and ECAR. The rate of mitochondrial ATP production is calculated from the ATP-linked respiration (the change in OCR upon Oligomycin injection) multiplied by a P/O ratio (the number of ATP molecules synthesized per oxygen atom reduced). The rate of glycolytic ATP production is calculated from the ECAR, based on the stoichiometry of protons produced per molecule of lactate.

-

Assay Execution: A specialized Seahorse XF Real-Time ATP Rate Assay kit and software are used. The protocol involves measuring basal OCR and ECAR, followed by the injection of Oligomycin and a mixture of Rotenone/Antimycin A.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound.

Methodology:

-

Cell Treatment: Seed cells in a multi-well plate and treat with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Logical Relationships

Oxidative Phosphorylation and the Effect of this compound

The following diagram illustrates the central role of this compound in inhibiting oxidative phosphorylation.

Caption: Mechanism of this compound inhibition of ATP synthesis.

Experimental Workflow for Mitochondrial Function Analysis

This diagram outlines the logical flow of a Seahorse XF Mito Stress Test.

Caption: Seahorse XF Mito Stress Test experimental workflow.

This compound and Apoptosis Induction

This diagram illustrates a potential pathway for this compound-induced apoptosis.

Caption: this compound-induced apoptotic pathway.

Conclusion

This compound remains a cornerstone tool for researchers investigating cellular metabolism and mitochondrial biology. Its specific and potent inhibition of F1Fo-ATP synthase provides a reliable method to dissect the contributions of oxidative phosphorylation and glycolysis to cellular energy production. A thorough understanding of its mechanism of action and its effects on cellular physiology is essential for the accurate design and interpretation of experiments in basic research and for the exploration of its therapeutic potential in drug development.

References

Methodological & Application

Application Notes and Protocols for Seahorse XF Cell Mito Stress Test Utilizing Oligomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function in live cells.[1][2][3] By measuring the oxygen consumption rate (OCR), this assay provides key parameters of mitochondrial respiration, offering critical insights into cellular metabolism and bioenergetics.[2][4] This application note provides a detailed protocol for conducting the Seahorse XF Cell Mito Stress Test with a specific focus on the use of Oligomycin A, a potent inhibitor of ATP synthase. Understanding the precise effects of this compound is crucial for the accurate interpretation of the assay's results.

This compound inhibits mitochondrial ATP synthase by blocking its proton channel (F0 subunit), which is essential for the conversion of ADP to ATP during oxidative phosphorylation. This inhibition leads to a decrease in the electron flow through the electron transport chain (ETC), thereby reducing mitochondrial respiration. The resulting change in OCR allows for the quantification of ATP-linked respiration.

Principle of the Assay

The Seahorse XF Cell Mito Stress Test involves the sequential injection of three mitochondrial inhibitors to dissect the key parameters of the oxygen consumption rate.

-

This compound: An ATP synthase inhibitor that differentiates ATP-linked respiration from proton leak.

-

Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential and disrupts the proton gradient, leading to maximal oxygen consumption by the ETC.

-

Rotenone and Antimycin A: A combination of a Complex I and a Complex III inhibitor, which shuts down mitochondrial respiration completely, allowing for the measurement of non-mitochondrial oxygen consumption.

Key Parameters of Mitochondrial Function

The Seahorse XF Cell Mito Stress Test measures several key parameters that provide a comprehensive profile of mitochondrial health.

| Parameter | Description | Calculation |

| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand under resting conditions. | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration) |

| ATP-Linked Respiration | The portion of basal respiration used to drive ATP synthesis. | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection) |

| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial uncoupling or damage. | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration) |

| Maximal Respiration | The maximum rate of respiration the cell can achieve, indicative of the cell's ability to respond to an energetic demand. | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) |

| Spare Respiratory Capacity | A measure of the cell's ability to respond to increased energy demand, calculated as the difference between maximal and basal respiration. | (Maximal Respiration) - (Basal Respiration) |

| Non-Mitochondrial Respiration | Oxygen consumption that persists after the complete inhibition of mitochondrial respiration, attributed to cellular enzymes. | Minimum rate measurement after Rotenone/Antimycin A injection |

Experimental Protocol

This protocol outlines the steps for performing the Seahorse XF Cell Mito Stress Test.

Materials

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Cells of interest

-

CO2 incubator (37°C)

-

Non-CO2 incubator (37°C)

-

Seahorse XF Analyzer

Day 1: Cell Seeding

-

Harvest and count cells.

-

Seed the cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

-

Incubate the plate overnight in a 37°C CO2 incubator to allow for cell attachment and recovery.

Day 2: Assay Preparation

-

Hydrate the Sensor Cartridge:

-

Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

-

Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.

-

Incubate the hydrated sensor cartridge in a 37°C non-CO2 incubator overnight.

-

-

Prepare Assay Medium:

-

Warm the Seahorse XF Base Medium to 37°C.

-

Supplement the medium with glucose, pyruvate, and glutamine to the desired final concentrations.

-

Adjust the pH of the assay medium to 7.4.

-

Place the prepared assay medium in a 37°C non-CO2 incubator to equilibrate.

-

Day 3: Assay Execution

-

Prepare the Cell Plate:

-

Remove the cell culture medium from the wells.

-

Gently wash the cells once with 180 µL of pre-warmed Seahorse XF Assay Medium.

-

Add 180 µL of fresh, pre-warmed Seahorse XF Assay Medium to each well.

-

Incubate the cell plate in a 37°C non-CO2 incubator for 1 hour to allow the cells to equilibrate.

-

-

Prepare Compound Stock Solutions:

-